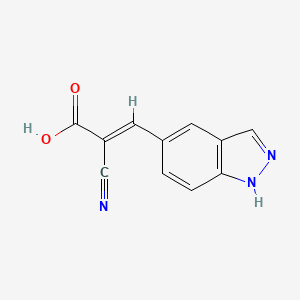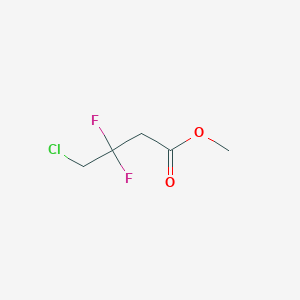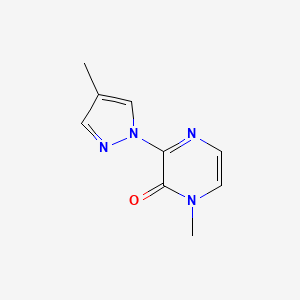![molecular formula C13H7ClFN3O B2405044 2-Chloro-5-[3-(4-fluorophényl)-1,2,4-oxadiazol-5-yl]pyridine CAS No. 1120245-40-0](/img/structure/B2405044.png)
2-Chloro-5-[3-(4-fluorophényl)-1,2,4-oxadiazol-5-yl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-Chloro-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridine” is a complex organic molecule that contains several functional groups . It has a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring is a 1,2,4-oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The oxadiazole ring is attached to a phenyl ring, which is a six-membered carbon ring. The phenyl ring has a fluorine atom attached to it. The pyridine ring also has a chlorine atom attached to it .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these rings and the atoms within them. The presence of electronegative atoms like nitrogen, oxygen, and halogens (fluorine and chlorine) would create areas of high electron density and could result in interesting chemical properties .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The pyridine and oxadiazole rings, for example, might undergo reactions at the nitrogen atoms. The halogens could potentially be replaced in substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of halogens might make it relatively heavy and possibly volatile. The heterocyclic rings could contribute to its stability .
Applications De Recherche Scientifique
- 2-Chloro-5-(chlorométhyl)pyridine (composé apparenté) est utilisé pour la synthèse de divers composés pharmaceutiques . Étant donné la similarité structurelle, notre composé pourrait également trouver des applications dans le développement de médicaments.
- Associé à une homologation de Matteson–CH₂–, notre composé permet une hydrométhylation formelle anti-Markovnikov des alcènes .
- Acide 5-Chloro-2-fluorophénylboronique (composé apparenté) est utilisé dans les réactions de couplage croisé de Suzuki et la synthèse d'amides biaryliques ayant une activité agoniste du sous-type M1 du récepteur muscarinique de l'acétylcholine .
Synthèse Pharmaceutique
Hydrométhylation des Alcènes
Dérivés d'Acide Boronique
Trifluorométhylpyridines
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-(6-chloropyridin-3-yl)-3-(4-fluorophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClFN3O/c14-11-6-3-9(7-16-11)13-17-12(18-19-13)8-1-4-10(15)5-2-8/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNHGOGBQYWKECT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)C3=CN=C(C=C3)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClFN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Bromophenyl)sulfanyl]quinoxaline](/img/structure/B2404965.png)
![N-[(4-methylpiperidin-1-yl)(methylsulfanyl)methylidene]cyclopropanamine hydroiodide](/img/structure/B2404967.png)
![Tert-butyl 2-(3-chlorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B2404968.png)


![2-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-N-(3-hydroxy-propyl)-acetamide](/img/structure/B2404971.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2404972.png)
![3-[Formyl(methyl)amino]-N,2-dimethylpropanamide](/img/structure/B2404973.png)
![N-[cyano(2-fluorophenyl)methyl]-2-[methyl(2-nitrophenyl)amino]acetamide](/img/structure/B2404978.png)



![N-(benzo[d]thiazol-5-yl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2404984.png)
